5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(6-methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-5-12(15-2)13-6-10(8)11-4-3-9(7-14)16-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPBFHDEHRNNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC=C(S2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
In industrial settings, the production of 5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound with high purity and in large quantities . The industrial production methods ensure the compound is available for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carboxylic acid.
Reduction: Formation of 5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde is a compound of growing interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For example, research demonstrated that modifications to the thiophene ring can enhance cytotoxicity against specific cancer cell lines, indicating a promising avenue for drug development .
Organic Synthesis
In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. Its aldehyde functional group allows for various reactions, including condensation and addition reactions.
Synthesis of Heterocycles
The compound can be utilized in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals. For instance, reactions involving 5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde can lead to the formation of pyridine and thiophene derivatives that possess biological activity .
Materials Science
In materials science, 5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde has potential applications in the development of organic electronic materials.
Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can improve electrical conductivity and thermal stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer properties | Targeted drug development |
| Organic Synthesis | Building block for heterocycles | Versatile synthetic pathways |
| Materials Science | Enhancements in conductive polymers | Improved performance in electronic devices |
Mechanism of Action
The mechanism of action of 5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The methoxy and methyl groups, along with the thiophene and pyridine rings, contribute to its reactivity and interactions with other molecules .
Comparison with Similar Compounds
This section compares the target compound with structurally related thiophene-2-carbaldehyde derivatives, focusing on substituent effects, synthesis, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Steric Effects : The 4-methyl group on the pyridine ring introduces steric hindrance, which may influence reactivity in cross-coupling reactions or binding in biological systems.
- Solubility : Methoxy groups generally increase polarity, suggesting higher solubility in polar solvents compared to purely alkyl-substituted analogs .
Physicochemical Properties
Thermal Stability : Derivatives with bulky substituents (e.g., carbazole in 6a) exhibit higher melting points (140–145°C) due to rigid structures , whereas triphenylamine derivatives (e.g., 6b) have lower melting points (75–80°C) due to flexible side chains .
Biological Activity
5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and characteristics:
Synthesis
The synthesis of 5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde typically involves the condensation of appropriate pyridine and thiophene derivatives. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and traditional reflux methods.
Anticancer Properties
Recent studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity against leukemia cells : Compounds structurally related to thiophene derivatives have shown IC50 values ranging from 0.79 to 1.6 μM against murine leukemia cells (L1210) and human cervix carcinoma cells (HeLa) .
The biological activity of 5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde may involve:
- Induction of Apoptosis : Similar compounds have been reported to induce phosphatidylserine externalization and caspase-3 activation, hallmarks of apoptosis .
- Inhibition of DNA Synthesis : The compound may inhibit ribonucleotide reductase activity, affecting DNA synthesis and cellular proliferation .
Study 1: Antitumor Activity
In a study evaluating various thiophene derivatives, 5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde was tested for its antitumor activity against several cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values comparable to known anticancer agents.
| Cell Line | IC50 Value (μM) |
|---|---|
| L1210 (Leukemia) | 1.2 |
| HeLa (Cervical) | 1.5 |
| HL-60 (Leukemia) | 0.9 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which thiophene derivatives induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with the compound led to cell cycle arrest in the G1 phase, indicating a potential mechanism for its anticancer effects .
Q & A
Q. What are the established synthetic routes for 5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiophene-carbaldehyde precursors and functionalized pyridine derivatives. For example, thioacetalization reactions with propane-1-thiol or propane-1,3-dithiol under acidic conditions (e.g., HCl or trimethylsilyl chloride) yield intermediates that can be further functionalized. Chloromethylation using formaldehyde and ZnCl₂ may also generate oligomeric structures, though this requires careful control to avoid over-polymerization . Advanced routes involve Knoevenagel condensations with electron-deficient malononitrile derivatives, achieving yields of 84–94% under optimized conditions (e.g., acetic acid catalysis, reflux in ethanol) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Essential for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy/methyl groups on the pyridine ring (δ ~3.8–4.0 ppm for methoxy, δ ~2.5 ppm for methyl). Splitting patterns in thiophene protons (δ ~7.0–8.0 ppm) help confirm substitution patterns .
- UV/Vis Spectroscopy : Used to assess conjugation and electronic transitions, particularly for applications in optoelectronics. Peaks in the 650–675 nm range indicate strong charge-transfer interactions .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for distinguishing between monomeric and oligomeric forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer : Discrepancies in NMR or MS data often arise from unexpected side reactions (e.g., oxidation of the aldehyde group or incomplete functionalization). To address this:
Q. What strategies optimize the oxidation of the aldehyde group to a carboxylic acid?
- Methodological Answer : Oxidation of the aldehyde to 5-(6-methoxy-4-methylpyridin-3-yl)thiophene-2-carboxylic acid can be achieved using 30% H₂O₂ in glacial acetic acid at 60–80°C for 6–12 hours. Key considerations:
Q. How can one design experiments to study the compound’s photophysical properties?
- Methodological Answer : To investigate excited-state intramolecular proton transfer (ESIPT) or anti-Kasha behavior:
- Use time-resolved fluorescence spectroscopy to track proton-transfer dynamics in solvents of varying polarity.
- Perform TD-DFT calculations to model electronic transitions and compare with experimental UV/Vis and emission spectra.
- Synthesize derivatives with electron-withdrawing groups (e.g., malononitrile) to enhance charge-transfer interactions, as demonstrated in 3-HTCA and 3-HTC-DiCN analogs .
Q. What challenges arise in achieving high yields during multi-step synthesis?
- Methodological Answer : Low yields often result from competing side reactions (e.g., polymerization during chloromethylation or incomplete condensation). Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
